![molecular formula C7H5N3O2 B597515 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid CAS No. 1256824-45-9](/img/structure/B597515.png)

1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

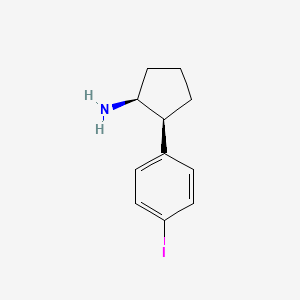

1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid is a heterocyclic compound . It belongs to the family of pyrazolopyridines, which are bicyclic compounds formed by the fusion of a pyrazole and a pyridine ring . These compounds can present two isomeric structures: 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references .

Synthesis Analysis

The synthesis of this compound derivatives often starts from a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Only three years later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives, starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazole and a pyridine ring . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .Chemical Reactions Analysis

The chemical reactions involving this compound are diverse and depend on the substituents present at positions N1, C3, C4, C5, and C6 . The reactions can involve the formation of new bonds, the breaking of existing bonds, or the rearrangement of atoms within the molecule .Scientific Research Applications

Synthesis and Chemical Properties

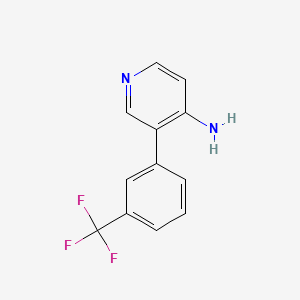

Recent advancements in synthetic chemistry have highlighted the versatile role of 1H-Pyrazolo[3,4-c]pyridine-5-carboxylic acid derivatives in the preparation of heterocyclic compounds. For instance, Ghaedi et al. (2015) detailed an efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups, demonstrating the compound's utility in generating N-fused heterocycle products in good to excellent yields (Ghaedi et al., 2015). Furthermore, the structural and vibrational spectra of 6-amino-3-methyl-1-phenyl-1H-pyrazolo(3,4-b)pyridine-5-carboxylic acid have been explored, revealing insights into the compound's tautomeric forms and its intramolecular hydrogen bonding characteristics (Khaled Bahgat, Nazm Al-Den Jasem, T. El‐Emary, 2009).

Biomedical Applications

The biomedical potential of 1H-Pyrazolo[3,4-c]pyridine derivatives has been a subject of extensive research. A review by Donaire-Arias et al. (2022) covers over 300,000 1H-pyrazolo[3,4-b]pyridines, detailing their synthesis, the diversity of substituents, and their applications in the biomedical field, underscoring the compound's significance in drug development (Donaire-Arias et al., 2022). Additionally, organometallic complexes containing 1H-pyrazolo[3,4-b]pyridines have been investigated for their potential as anticancer agents, showcasing the structural features critical for cytotoxicity and cell cycle effects in human cancer cells (I. Stepanenko, M. Novak, Gerhard Mühlgassner, et al., 2011).

Structural and Computational Studies

Structural and computational studies have provided deeper insights into the properties and potential applications of 1H-Pyrazolo[3,4-c]pyridine derivatives. For example, Shen et al. (2012) conducted a computational study on pyrazole derivatives, offering valuable information on their molecular structure, stability, and tautomeric forms through X-ray diffraction and density-functional-theory (DFT) calculations (Li-qun Shen, Su-Yu Huang, K. Diao, Fu-hou Lei, 2012).

Future Directions

The future directions for 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid could involve further exploration of its synthesis methods, understanding its mechanism of action, and investigating its potential biomedical applications . The diversity of the substituents present in these compounds allows a wide range of possible combinations, which could lead to new compounds with different biological activities .

Mechanism of Action

Target of Action

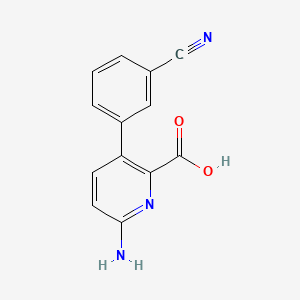

The primary target of 1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid is the human Nicotinamide Phosphoribosyltransferase (NAMPT) enzyme . NAMPT is a key enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and energy production .

Mode of Action

This compound interacts with NAMPT, inhibiting its enzymatic activity . This inhibition disrupts the normal function of NAMPT, leading to a decrease in the production of NAD+.

Biochemical Pathways

By inhibiting NAMPT, this compound affects the NAD+ biosynthesis pathway . NAD+ is essential for various cellular processes, including energy metabolism, DNA repair, and cell signaling. Therefore, the inhibition of NAMPT can have wide-ranging effects on cellular function .

Result of Action

The inhibition of NAMPT by this compound leads to a decrease in NAD+ levels. This can affect various cellular processes, potentially leading to cell death . The exact molecular and cellular effects of this compound are still under investigation.

Biochemical Analysis

Biochemical Properties

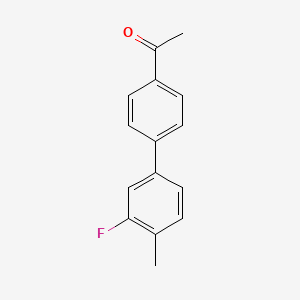

1H-Pyrazolo[3,4-C]pyridine-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). This interaction inhibits NAMPT activity, leading to a decrease in NAD+ levels, which can affect cellular metabolism and energy production . Additionally, this compound has been found to bind to peroxisome proliferator-activated receptor alpha (PPARα), modulating its activity and influencing lipid metabolism .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of PPARα, leading to changes in the expression of genes involved in lipid metabolism and energy homeostasis . Furthermore, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . These effects are mediated through the compound’s interaction with key signaling molecules and transcription factors.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions with biomolecules. The compound binds to NAMPT, inhibiting its enzymatic activity and reducing NAD+ levels . This inhibition affects cellular energy production and metabolism. Additionally, this compound interacts with PPARα, modulating its activity and influencing the expression of genes involved in lipid metabolism . These interactions highlight the compound’s potential as a therapeutic agent for metabolic disorders and cancer.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of NAMPT activity and a persistent decrease in NAD+ levels . These findings suggest that the compound can have lasting effects on cellular metabolism and energy production.

Dosage Effects in Animal Models

The effects of this compound have been evaluated in animal models to determine its dosage-dependent impact. Studies have shown that the compound exhibits a dose-dependent inhibition of NAMPT activity, with higher doses leading to more significant reductions in NAD+ levels . At therapeutic doses, the compound has been found to effectively inhibit tumor growth and improve metabolic parameters in animal models . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with NAMPT and PPARα. By inhibiting NAMPT, the compound affects the NAD+ biosynthesis pathway, leading to reduced NAD+ levels and altered cellular metabolism . Additionally, the modulation of PPARα activity influences lipid metabolism and energy homeostasis . These interactions highlight the compound’s potential to impact metabolic flux and metabolite levels in cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound has been found to be efficiently taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can bind to specific proteins and enzymes, influencing its localization and accumulation . Studies have shown that the compound can accumulate in the nucleus and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that are crucial for its activity and function. The compound has been found to localize in the nucleus and mitochondria, where it interacts with key biomolecules involved in cellular metabolism and energy production . The subcellular localization of the compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its therapeutic effects.

properties

IUPAC Name |

1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-7(12)5-1-4-2-9-10-6(4)3-8-5/h1-3H,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRUSLFGPDMCEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CN=C1C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,7aS)-5-((Benzyloxy)carbonyl)-2-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B597436.png)

![N-((S)-1-Amino-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-3-chloro-4-isopropoxybenzamide](/img/structure/B597442.png)

![2-Isopropyl-5,6-dihydro-1H-benzo[d]imidazol-7(4H)-one](/img/structure/B597444.png)

![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B597450.png)